molecular formula C11H14ClNO2 B14416579 1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene CAS No. 86096-90-4

1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene

Cat. No.: B14416579
CAS No.: 86096-90-4
M. Wt: 227.69 g/mol
InChI Key: AKQIXPHKQZQQEJ-UHFFFAOYSA-N
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Description

1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene is an organic compound with the molecular formula C10H12ClNO2 It is characterized by a benzene ring substituted with a nitro group at the third position and a 1-chloro-2,2-dimethylpropyl group at the first position

Preparation Methods

The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene typically involves the nitration of 1-(1-Chloro-2,2-dimethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation reactions, where the alkyl group may be oxidized to form carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include:

    Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium

Scientific Research Applications

1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution, leading to the formation of active metabolites. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

1-(1-Chloro-2,2-dimethylpropyl)-3-nitrobenzene can be compared with similar compounds such as:

    1-(1-Chloro-2,2-dimethylpropyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.

    1-(1-Chloro-2,2-dimethylpropyl)-4-nitrobenzene: The nitro group is positioned differently, which can affect its reactivity and interaction with biological targets.

    1-(1-Chloro-2,2-dimethylpropyl)-2-nitrobenzene: Similar structure but different positional isomer, leading to variations in chemical and biological properties.

Properties

CAS No.

86096-90-4

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(1-chloro-2,2-dimethylpropyl)-3-nitrobenzene

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)10(12)8-5-4-6-9(7-8)13(14)15/h4-7,10H,1-3H3

InChI Key

AKQIXPHKQZQQEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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